5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]

IDO1 inhibition Immuno-oncology Spirocyclic scaffold

5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] (CAS 180160-48-9) is a strategic, ready-to-use building block for medicinal chemistry. Its pre-installed chlorine atom enables rapid SAR via Suzuki coupling, Buchwald-Hartwig amination, or SNAr, eliminating the need for additional halogenation. This specific scaffold is validated for synthesizing patented IDO1 modulators (WO2019206800A1) and nanomolar sigma receptor probes. With a CNS-favorable cLogP (~1.7), procuring this variant accelerates lead optimization for CNS drug discovery.

Molecular Formula C12H14ClNO
Molecular Weight 223.7 g/mol
CAS No. 180160-48-9
Cat. No. B168806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]
CAS180160-48-9
Molecular FormulaC12H14ClNO
Molecular Weight223.7 g/mol
Structural Identifiers
SMILESC1CNCCC12C3=C(CO2)C=C(C=C3)Cl
InChIInChI=1S/C12H14ClNO/c13-10-1-2-11-9(7-10)8-15-12(11)3-5-14-6-4-12/h1-2,7,14H,3-6,8H2
InChIKeyZUKZVXUSZUGBOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] (CAS 180160-48-9): Chemical Scaffold Profile and Procurement Baseline


5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] (CAS 180160-48-9) is a spirocyclic small molecule scaffold featuring a 5-chloro-substituted isobenzofuran ring fused to a piperidine moiety via a shared spiro carbon [1]. With a molecular formula of C12H14ClNO and a molecular weight of 223.70 g/mol [1], this compound is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of biologically active molecules targeting sigma receptors, NOP receptors, NPY5 receptors, and IDO1 . It is commercially available as a free base (purity typically ≥95–98%) from multiple suppliers, including Leyan (Cat. 1535125), Bide Pharmatech (Cat. BD162513), and MuseChem (Cat. L013770 as hydrochloride) .

Why 5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] Cannot Be Casually Substituted with In-Class Spirocyclic Piperidine Analogs


Spirocyclic piperidine scaffolds are widely employed in CNS drug discovery due to their conformational rigidity and favorable physicochemical profiles [1]. However, seemingly minor structural variations—such as the position of chlorine substitution, oxidation state of the isobenzofuran ring, or the absence of halogen—profoundly alter biological target engagement, synthetic accessibility, and downstream derivatization potential . Substituting 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] with the non-chlorinated analog (3H-spiro[isobenzofuran-1,4'-piperidine], CAS 38309-60-3) eliminates the chlorine handle required for key molecular interactions with sigma receptors and removes a critical site for further functionalization . Similarly, the 6-chloro regioisomer (CAS 180160-93-4) or the 3-one derivative (CAS 180160-47-8) may exhibit divergent reactivity and biological profiles that compromise SAR continuity in lead optimization programs [2].

Quantitative Differentiation of 5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] Against Closest Analogs: A Comparator-Based Evidence Guide for Scientific Procurement


Scaffold Utility: 5-Chloro Substitution Enables Access to IDO1 Modulator Patent Space Unavailable to Non-Halogenated Analog

The 5-chloro substituent on the isobenzofuran ring is a critical structural feature that enables this compound to serve as a direct building block for IDO1 (indoleamine 2,3-dioxygenase) modulators claimed in patent WO2019206800A1. The patent specifically exemplifies derivatives synthesized from 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride [1]. The non-chlorinated analog (CAS 38309-60-3) cannot access this specific patent chemical space without additional synthetic steps to introduce halogen functionality.

IDO1 inhibition Immuno-oncology Spirocyclic scaffold

Synthetic Versatility: Chlorine at 5-Position Serves as Orthogonal Functional Handle Lacking in Unsubstituted Scaffold

The chlorine atom at the 5-position of the isobenzofuran ring provides a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution . In contrast, the unsubstituted 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold (CAS 38309-60-3) lacks this reactive site, limiting its utility in divergent library synthesis. The 6-chloro regioisomer (CAS 180160-93-4) offers a chlorine handle but may exhibit altered regioselectivity in subsequent transformations [1].

Medicinal chemistry Cross-coupling Derivatization

Sigma Receptor Probe Development: 5-Chloro Scaffold Serves as Direct Precursor to Nanomolar-Affinity Fluorescent Ligands

The 3H-spiro[isobenzofuran-1,4'-piperidine] core, when functionalized with appropriate substituents, yields high-affinity sigma receptor ligands. The 5-chloro variant provides a pre-installed halogen that can be exploited for further SAR exploration or radiolabeling [1]. In a 2023 J. Med. Chem. study, indole derivatives bearing the N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] portion achieved nanomolar affinity for sigma receptors, with compound 29 demonstrating sigma-2 selectivity [1]. While this study utilized the unsubstituted core, the 5-chloro scaffold offers a distinct electronic and steric profile for tuning receptor subtype selectivity, and its chlorine atom can serve as a site for radioiodination in tracer development [2].

Sigma receptors Fluorescent probes CNS imaging

Physicochemical Properties: Chlorine Substitution Modulates LogP Relative to Unsubstituted Scaffold

The 5-chloro substituent increases lipophilicity compared to the unsubstituted spiro[isobenzofuran-1,4'-piperidine] scaffold, as reflected in calculated LogP values. The target compound exhibits a calculated LogP of approximately 1.7 [1], whereas the non-chlorinated analog (CAS 38309-60-3) is expected to have a lower LogP. This difference can influence membrane permeability, blood-brain barrier penetration, and overall ADME properties in downstream drug candidates [2]. The 3-one derivative (CAS 180160-47-8) has a higher calculated LogP of 2.09 [3], representing a distinct physicochemical profile.

Lipophilicity ADME Physicochemical profiling

Regioisomeric Differentiation: 5-Chloro vs. 6-Chloro Substitution Alters Biological Target Profile

The position of chlorine substitution on the isobenzofuran ring is not arbitrary; it dictates the biological target engagement of derived compounds. The 6-chloro regioisomer (CAS 1359703-79-9, hydrochloride) is specifically cited as a reagent for preparing NK3 antagonists and MCH1 antagonists . In contrast, the 5-chloro scaffold is more prominently associated with sigma receptor ligands and IDO1 modulators [1]. This regioisomeric divergence underscores that the 5-chloro and 6-chloro scaffolds are not interchangeable in SAR-driven programs.

Regioisomer NK3 antagonist MCH1 antagonist SAR

Oxidation State Matters: 3H-Spiro vs. 3-One Derivatives Exhibit Divergent Reactivity and Application

The 3-one derivative of the 5-chloro scaffold (CAS 180160-47-8) is a distinct chemical entity with a ketone functionality at the 3-position of the isobenzofuran ring. Vendor data indicates that this 3-one derivative is specifically marketed for sigma receptor modulation, with claims that the spiro structure improves metabolic stability (LogD7.4 = 2.3) . The target 3H-spiro compound lacks this ketone, offering different reactivity for synthetic elaboration and potentially divergent biological activity. The 3-one derivative has a molecular weight of 237.69 g/mol [1] compared to 223.70 g/mol for the target compound [2].

Spirocyclic ketone Sigma receptor modulation Metabolic stability

Recommended Research and Industrial Applications for 5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] Based on Comparative Evidence


IDO1 Inhibitor Discovery and Immuno-Oncology Lead Generation

As directly exemplified in WO2019206800A1, 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] serves as a key intermediate for synthesizing spirocyclic IDO1 modulators [1]. Procurement of this specific 5-chloro scaffold enables rapid entry into this patent-protected chemical space without additional halogenation steps. The chlorine substituent provides a handle for further SAR exploration through cross-coupling chemistry.

Sigma Receptor Ligand Development for CNS Imaging and Cancer Diagnostics

The spiro[isobenzofuran-1,4'-piperidine] core is validated in high-affinity sigma receptor ligands, as demonstrated by the development of nanomolar-affinity fluorescent probes for sigma-1 and sigma-2 receptors [2]. The 5-chloro variant offers a pre-installed halogen that can be exploited for tuning receptor subtype selectivity or for radiolabeling in SPECT/PET tracer development, as shown in analogous sigma-1 SPECT tracer studies [3].

Divergent Library Synthesis in Medicinal Chemistry Campaigns

The 5-chloro substituent provides a versatile synthetic handle for parallel library synthesis via Suzuki coupling, Buchwald-Hartwig amination, or nucleophilic aromatic substitution . This enables rapid exploration of chemical space around the spirocyclic core. In contrast, the non-halogenated analog (CAS 38309-60-3) lacks this reactive site, limiting its utility in divergent synthesis workflows .

CNS Drug Discovery Programs Requiring Balanced Lipophilicity

With a calculated LogP of approximately 1.7 [4], 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] occupies an intermediate lipophilicity range suitable for CNS drug candidates where blood-brain barrier penetration is required but excessive lipophilicity (LogP > 3) may lead to off-target toxicity or poor solubility. The 3-one derivative (LogP = 2.09) [5] and 6-chloro regioisomer offer alternative lipophilicity profiles for programs with different ADME requirements.

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